molecular formula C13H7Cl2F3N2O2 B2772883 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 868234-31-5

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2772883
CAS No.: 868234-31-5
M. Wt: 351.11
InChI Key: WJLCSPYWHZPHTD-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chlorine atoms and a trifluoromethoxyphenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCSPYWHZPHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in an analogous fashion to that described in Stage 30.1 using 5,6-dichloronicotinic acid and 4-(trifluoromethoxy)aniline to afford an off-white solid. UPLC-MS (Condition 1) tR=3.05 min, m/z=350.9/352.9 [M+H]+, m/z=348.9/351.0 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.6 Hz, 2H) 7.86 (d, J=9.3 Hz, 2H) 8.63 (d, J=2.0 Hz, 1H) 8.90 (d, J=2.2 Hz, 1H) 10.70 (s, 1H).
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